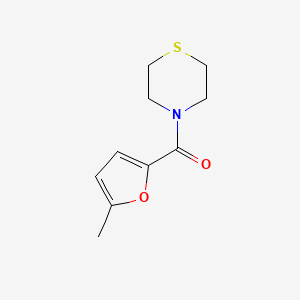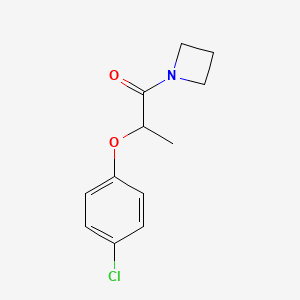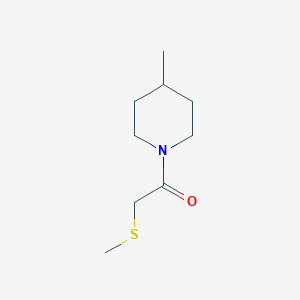
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as ACP-105 and belongs to the class of nonsteroidal selective androgen receptor modulators (SARMs). ACP-105 has been shown to selectively bind to androgen receptors in the body, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
ACP-105 selectively binds to androgen receptors in the body, which leads to the activation of specific genes involved in muscle and bone growth. This mechanism of action is similar to that of traditional androgen therapy, but ACP-105 has the advantage of selectively targeting androgen receptors in specific tissues, which may reduce the risk of side effects.
Biochemical and Physiological Effects:
ACP-105 has been shown to increase muscle mass and bone density in animal models, which suggests that it may have similar effects in humans. ACP-105 has also been shown to improve physical performance in animal models, which may have implications for athletes and military personnel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ACP-105 in lab experiments is its specificity for androgen receptors, which allows researchers to study the effects of androgens in specific tissues without affecting other tissues. However, the synthesis of ACP-105 is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on ACP-105. One area of research is the development of ACP-105 analogs with improved pharmacokinetic properties. Another area of research is the investigation of ACP-105 in combination with other therapies for the treatment of muscle wasting, osteoporosis, and prostate cancer. Additionally, further research is needed to determine the long-term safety and efficacy of ACP-105 in humans.
Métodos De Síntesis
The synthesis of ACP-105 involves several steps, including the reaction of 4-chloro-2-methylphenol with 2-chloroethylamine hydrochloride to form 2-(4-chloro-2-methylphenoxy)ethylamine. This compound is then reacted with 2-azetidinone to form 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one. The synthesis of ACP-105 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
ACP-105 has been studied extensively for its potential therapeutic applications in various diseases. One of the main areas of research is the treatment of muscle wasting and osteoporosis. ACP-105 has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the treatment of these conditions in humans.
Another area of research is the treatment of prostate cancer. ACP-105 has been shown to selectively bind to androgen receptors in prostate cancer cells, which may inhibit the growth of these cells. This makes ACP-105 a potential therapy for prostate cancer patients who are resistant to traditional androgen deprivation therapy.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-8-11(14)4-5-12(9)17-10(2)13(16)15-6-3-7-15/h4-5,8,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQNZPHDCBVVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)



![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)



![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)
